molecular formula C11H24O7P2 B14765948 3,3-Bis(diethylphosphono)propionaldehyde

3,3-Bis(diethylphosphono)propionaldehyde

Cat. No.: B14765948
M. Wt: 330.25 g/mol
InChI Key: KFWFQFZCGKXMRL-UHFFFAOYSA-N
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Description

3,3-Bis(diethylphosphono)propionaldehyde is a phosphorus-containing aldehyde derivative synthesized via the condensation of triethyl phosphite, formaldehyde, and diethylphosphorous acid in a ternary system . Its structure features two diethylphosphonate groups attached to the third carbon of a propionaldehyde backbone. This compound is characterized by its unique reactivity, particularly in Horner-Wadsworth-Emmons (HWE) olefination reactions, where the phosphonate groups enhance the electrophilicity of the aldehyde moiety, enabling efficient carbon-carbon bond formation. The structure was confirmed through chemical analysis and physical methods, including NMR and IR spectroscopy .

Properties

IUPAC Name

3,3-bis(diethoxyphosphoryl)propanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O7P2/c1-5-15-19(13,16-6-2)11(9-10-12)20(14,17-7-3)18-8-4/h10-11H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFWFQFZCGKXMRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(CC=O)P(=O)(OCC)OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O7P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Bis(diethylphosphono)propionaldehyde typically involves the reaction of diethyl phosphite with an appropriate aldehyde under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3,3-Bis(diethylphosphono)propionaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3-Bis(diethylphosphono)propionaldehyde has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Bis(diethylphosphono)propionaldehyde involves its interaction with various molecular targets and pathways. The diethylphosphono groups can participate in coordination chemistry, forming complexes with metal ions. Additionally, the aldehyde group can undergo nucleophilic addition reactions, leading to the formation of various adducts .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Differences :

  • Functionality: The aldehyde group in 3,3-Bis(diethylphosphono)propionaldehyde distinguishes it from ether- or ester-linked analogs, enabling nucleophilic additions (e.g., with amines or alcohols).
  • Reactivity: The presence of both aldehyde and phosphonate groups makes it more reactive in olefination compared to non-aldehyde analogs like bis(diethylphosphono)methyl ether .

Functional Analogs with Phosphorus Groups

1,3-Bis(diphenylphosphino)propane (CAS 6737-42-4)
  • Structure : Propane backbone with two diphenylphosphine (-PPh2) groups.
  • Applications : Widely used as a bidentate ligand in transition-metal catalysis (e.g., palladium-catalyzed cross-coupling reactions) .
  • Comparison: Electronic Effects: Diphenylphosphine groups are electron-rich, enhancing metal coordination, whereas diethylphosphonate groups are electron-withdrawing, activating carbonyl groups for nucleophilic attack. Stability: 1,3-Bis(diphenylphosphino)propane is air-sensitive, while this compound is more stable under ambient conditions .
Diethyl Phosphite (CAS 762-04-9)
  • Structure : Simple phosphite ester (P(OEt)2OH).
  • Reactivity : Participates in Arbuzov reactions to form phosphonates but lacks the aldehyde functionality for HWE reactions .

Comparison with Propionaldehyde (CAS 123-38-6)

Structural and Functional Differences

Property Propionaldehyde This compound
Functional Groups Aldehyde (R-CHO) Aldehyde + two diethylphosphonate groups
Reactivity Oxidizes to propionic acid Stabilized aldehyde for selective olefination
Applications Solvent, flavor synthesis Specialty reagent in organic synthesis

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